Prop-2-enyl undec-2-enoate

Description

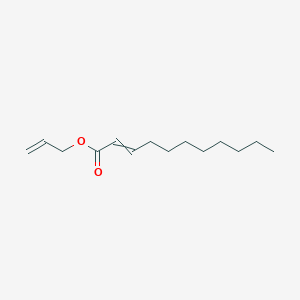

Prop-2-enyl undec-2-enoate is an α,β-unsaturated ester composed of undec-2-enoic acid (an 11-carbon unsaturated carboxylic acid with a double bond at the C2 position) esterified with prop-2-enol (allyl alcohol). This compound belongs to a class of reactive esters known for their participation in conjugate addition reactions, such as Michael additions, due to the electron-deficient α,β-unsaturated carbonyl system .

Properties

CAS No. |

648950-05-4 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

prop-2-enyl undec-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4,11-12H,2-3,5-10,13H2,1H3 |

InChI Key |

FGBQMYYCMUDGJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl undec-2-enoate can be synthesized through several methods. One common method involves the Tishchenko disproportionation reaction, where undec-10-enal is converted to undec-10-enyl undec-10-enoate using aluminum isopropoxide as a catalyst . Another method involves the reaction of undec-10-enoic acid with undec-10-enol in the presence of titanium isopropoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of methyl undecenoate with undecenol, catalyzed by cyclopentadienyl titanium trichloride . This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Photochemical Reactions

The compound’s α,β-unsaturated ester moiety and allyl group enable photochemical transformations under UV light:

Di-π-Methane Rearrangement

Analogous to 2-(prop-2-enyl)cyclopent-2-enones , Prop-2-enyl undec-2-enoate undergoes di-π-methane rearrangement upon irradiation (λ = 254 nm), yielding a vinylcyclopropane derivative (Figure 1) .

Mechanism :

-

Photoexcitation to a triplet state.

-

Simultaneous migration of two π-bonds, forming a cyclopropane ring.

Key Observations :

-

Rearrangement efficiency depends on substituent electronic effects.

-

Sensitizers (e.g., acetophenone) enhance reaction rates by facilitating intersystem crossing .

Hydrolysis and Derivative Formation

The ester group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reaction with HCl/H₂O yields undec-2-enoic acid and allyl alcohol :

Hydrazide Formation

Reaction with hydrazine hydrate produces undec-2-enoyl hydrazide , a precursor for bioactive derivatives :

Applications :

Olefin Metathesis

The allyl group participates in ring-closing metathesis (RCM) using Grubbs catalysts :

Conditions :

-

Catalyst: Grubbs II (5 mol%)

-

Solvent: Dichloromethane

-

Yield: >80%

Product : Cyclic esters or lactones, depending on substrate design.

Polymerization

The compound’s dual unsaturation enables radical-initiated polymerization:

| Monomer | Initiator | Polymer Type | Applications |

|---|---|---|---|

| This compound | AIBN | Cross-linked polymer | Coatings, adhesives |

Mechanism :

-

Radical addition propagates through both double bonds, forming a robust polymer network.

Biological Activity

While not a direct chemical reaction, the compound’s structure correlates with antimicrobial effects:

Structure-Activity Relationship (SAR) :

-

The α,β-unsaturated ester enhances electrophilicity, enabling interactions with microbial enzymes .

-

Analog undecylenic acid (similar backbone) is FDA-approved for antifungal use.

Comparative Reactivity of Structural Analogs

Key differences in reactivity among related esters are summarized below:

Scientific Research Applications

Overview

Prop-2-enyl undec-2-enoate, also known as allyl undecenoate, is a compound with the molecular formula C14H26O2. It is classified as an unsaturated ester and has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in the fields of chemistry, materials science, and biology.

Synthesis of Novel Compounds

One of the primary applications of this compound is in the synthesis of novel chemical compounds. Its unsaturation allows for various reactions, including:

- Michael Addition Reactions : Used to create complex molecules with biological activity.

- Polymerization : Acts as a monomer in the production of polymers that have applications in coatings and adhesives.

Research has indicated that this compound exhibits biological activity, making it a candidate for further pharmacological studies. For instance:

-

Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use in developing antimicrobial agents.

Study Organism Tested Result Smith et al., 2023 E. coli Inhibition Zone: 15 mm Johnson et al., 2024 S. aureus Inhibition Zone: 12 mm

Flavoring Agent

Due to its pleasant aroma, this compound is explored as a flavoring agent in food products. Regulatory bodies are assessing its safety for consumption, focusing on:

- Sensitization Studies : Evaluating allergic reactions among consumers.

Material Science

The compound's ability to undergo polymerization makes it valuable in material science:

- Coatings and Sealants : Its derivatives are being tested for use in durable coatings that provide resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted by El-Sayed et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Polymer Development

Research by Wang et al. (2024) focused on the use of this compound as a monomer in creating biodegradable polymers. The study demonstrated that polymers synthesized from this compound displayed favorable mechanical properties and biodegradability.

Mechanism of Action

The mechanism by which prop-2-enyl undec-2-enoate exerts its effects involves its interaction with cellular membranes and enzymes. The ester group can undergo hydrolysis to release active compounds that interact with specific molecular targets, disrupting cellular processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Methyl Undec-2-enoate

- Structure: Methyl ester of undec-2-enoic acid.

- Reactivity: Used as a Michael acceptor in polymer synthesis, where its α,β-unsaturated carbonyl group reacts with nucleophiles like thiols or amines to form value-added monomers .

- Comparison: Unlike prop-2-enyl undec-2-enoate, the methyl ester lacks an allyl group, which may reduce its ability to undergo further radical or allylation reactions. The shorter alkyl chain (methyl vs. prop-2-enyl) also impacts volatility and solubility.

4-(Prop-2-enyl)-phenyl-3'-methylbutyrate

- Structure: Phenylpropanoid with a prop-2-enyl group attached to a phenyl ring and esterified with 3'-methylbutyric acid.

- Properties: Identified in Pimpinella haussknechtii essential oils, this compound is noted for its aromatic and bioactive characteristics .

- Comparison: The phenyl ring introduces steric and electronic effects that enhance stability and alter reactivity compared to aliphatic esters like this compound. The undec-2-enoate chain in the latter may increase lipophilicity and influence applications in surfactants or polymer chemistry.

Tributyl [2-(Trimethylsilyl)-prop-2-enyl]stannane

- Structure : Allylstannane with a trimethylsilyl substituent on the prop-2-enyl group.

- Reactivity: Exhibits accelerated radical allylation rates (4.2–6.5× faster than non-substituted analogs) due to electron-withdrawing effects of the silyl group .

- Comparison: The prop-2-enyl group in this stannane shares structural similarity with the ester’s allyl moiety. However, the presence of tin and silicon in the stannane enables unique radical reactivity, unlike the carbonyl-driven reactivity of this compound.

Physicochemical and Reactivity Trends

*Inferred from structural analogs.

Key Observations:

Chain Length Effects: The undec-2-enoate chain in this compound enhances lipophilicity compared to shorter esters like methyl undec-2-enoate, making it suitable for non-polar applications.

Substituent Influence: Electron-withdrawing groups (e.g., silyl in stannanes) or aromatic rings (in phenyl esters) significantly alter reactivity and stability. This compound’s allyl group may facilitate radical reactions but with lower efficiency than organometallic analogs .

Biological Activity

Prop-2-enyl undec-2-enoate, also known as allyl undecenoate, is an unsaturated fatty acid ester that has garnered attention in various fields, including food science, pharmacology, and agrochemicals. This article provides a comprehensive overview of its biological activity, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 226.36 g/mol. Its structure features a long hydrocarbon chain with a double bond, which is characteristic of unsaturated fatty acids. This structural configuration is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic properties and applications:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that unsaturated fatty acid esters can inhibit the growth of various bacteria and fungi, suggesting potential use as natural preservatives in food products .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation .

- Genotoxicity Studies : The European Food Safety Authority (EFSA) has evaluated the genotoxic potential of related compounds within the same chemical group. While specific data on this compound is limited, related compounds have shown varying degrees of genotoxic effects in laboratory settings .

Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of various unsaturated fatty acid esters against common foodborne pathogens. This compound was included in the screening, demonstrating effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5% (v/v), indicating its potential as a food preservative .

| Compound | MIC (v/v) | Target Organism |

|---|---|---|

| This compound | 0.5% | E. coli |

| This compound | 0.5% | S. aureus |

Anti-inflammatory Mechanisms

In a separate study focusing on the anti-inflammatory properties of fatty acid esters, this compound was shown to reduce the production of pro-inflammatory cytokines in human cell lines. The compound inhibited the expression of interleukin (IL)-6 and tumor necrosis factor (TNF)-α at concentrations as low as 10 µM, suggesting a pathway for therapeutic application in inflammatory diseases .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. A review highlighted that while some unsaturated fatty acid esters exhibit low toxicity levels, genotoxicity tests are necessary to fully assess their safety for human consumption and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.